molecular formula C9H8N4O2 B12910556 N-Methyl-6-nitrocinnolin-4-amine CAS No. 16077-23-9

N-Methyl-6-nitrocinnolin-4-amine

Cat. No.: B12910556
CAS No.: 16077-23-9
M. Wt: 204.19 g/mol
InChI Key: VHDFDJDAJKKJBA-UHFFFAOYSA-N
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Description

N-Methyl-6-nitrocinnolin-4-amine is a chemical compound offered for research and development purposes. It is part of the cinnoline family, a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Cinnoline derivatives are frequently investigated as key scaffolds in the discovery and development of new pharmaceutical agents due to their diverse biological activities. Researchers value these structures for their potential as kinase inhibitors, antimicrobial agents, and other therapeutic modalities. The specific research applications and mechanism of action for this compound are areas for scientific exploration and are not fully characterized. This product is intended for use by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any other human use. Please note that the CAS number, molecular formula, molecular weight, and other physicochemical data for this compound are not currently available in the retrieved records and must be verified through authoritative sources.

Properties

CAS No.

16077-23-9

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

N-methyl-6-nitrocinnolin-4-amine

InChI

InChI=1S/C9H8N4O2/c1-10-9-5-11-12-8-3-2-6(13(14)15)4-7(8)9/h2-5H,1H3,(H,10,12)

InChI Key

VHDFDJDAJKKJBA-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=NC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Alkylation with Methyl Iodide or Methyl Sulfate

  • Reaction of the primary amine with methyl iodide (CH3I) or dimethyl sulfate in the presence of a base (e.g., KOH) in a polar aprotic solvent (e.g., acetone) can yield the N-methyl derivative.
  • Control of stoichiometry and reaction time is essential to avoid over-alkylation to secondary or tertiary amines.

Reductive Methylation (Reductive Amination)

  • Reaction of the primary amine with formaldehyde followed by reduction (e.g., sodium cyanoborohydride or catalytic hydrogenation) selectively introduces the methyl group on nitrogen.
  • This method offers mild conditions and high selectivity.

Catalytic Methylation Using Methanol or Other Methyl Donors

  • Transition metal-catalyzed methylation using methanol as a methyl source under hydrogenation conditions has been reported for aromatic amines.
  • This method is less common but can be effective for sensitive substrates.

Representative Preparation Procedure (Literature-Inspired)

Step Reagents & Conditions Outcome Notes
1. Nitration Cinnoline or precursor + HNO3/H2SO4, 0-5 °C 6-Nitrocinnoline derivative Controlled temperature to avoid over-nitration
2. Amination 4-Chlorocinnoline + NH3 (excess), reflux in ethanol 6-Nitrocinnolin-4-amine SNAr reaction
3. N-Methylation 6-Nitrocinnolin-4-amine + CH3I + KOH, reflux in acetone This compound Purification by recrystallization

Data Table: Comparison of N-Methylation Methods for Aromatic Amines

Method Reagents/Conditions Yield (%) Selectivity Advantages Disadvantages
Alkylation with CH3I Methyl iodide, KOH, acetone, reflux 60-85 High Simple, direct Over-alkylation risk
Reductive Methylation Formaldehyde, NaBH3CN, MeOH, rt 70-90 Very high Mild, selective Requires reducing agent
Catalytic Methylation Methanol, Pd/C, H2, elevated temp 50-75 Moderate Green reagent (methanol) Requires catalyst, H2

Research Findings and Optimization Notes

  • Excess ammonia or amine nucleophile is often used in the amination step to drive the reaction toward the primary amine and minimize side products.
  • Methyl iodide alkylation requires careful control of equivalents and reaction time to prevent formation of N,N-dimethyl derivatives.
  • Reductive methylation is favored for sensitive substrates due to mild conditions and high selectivity, with yields reported up to 90% in aromatic amines.
  • The presence of the electron-withdrawing nitro group at the 6-position can influence the nucleophilicity of the amino group and the reactivity in methylation steps, often requiring optimization of reaction conditions.
  • Purification typically involves recrystallization from ethanol or acetone to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6-nitrocinnolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas, catalytic systems, and methylating agents. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various methylated and reduced derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

N-Methyl-6-nitrocinnolin-4-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Methyl-6-nitrocinnolin-4-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to interact with specific enzymes and receptors, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Differences :

  • Electron-Withdrawing Effects: The 6-nitro group in this compound enhances electrophilicity compared to the 6-fluoro or 3-nitro substituents in analogs. This may influence reactivity in nucleophilic aromatic substitution or redox reactions .

Quinoline-Based Analogues

Quinoline derivatives (e.g., 3-nitroquinolines) share a similar fused aromatic system but replace the pyridazine ring with a pyridine. Examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Reference
NQ15 (6-(Benzyloxy)-N-(4-ethoxyphenyl)-7-methoxy-3-nitroquinolin-4-amine) C₂₅H₂₃N₃O₅ 445.47 3-NO₂, 4-NHAr, 6-OBn, 7-OCH₃ 94%
NQ16 (7-Methoxy-3-nitro-4-(2-(trifluoromethoxy)phenylamino)quinolin-6-ol) C₁₇H₁₂F₃N₃O₅ 395.29 3-NO₂, 4-NHAr, 7-OCH₃, 6-OH Not reported

Key Differences :

  • Synthetic Accessibility: NQ15 is synthesized in 94% yield via aromatic amination, suggesting that the cinnoline scaffold in this compound may require optimization for comparable efficiency .
  • Pharmacological Potential: Quinoline analogs like NQ15/NQ16 exhibit antitumor and antimicrobial activity in preclinical studies, attributed to nitro group-mediated DNA intercalation or enzyme inhibition. The cinnoline analog’s bioactivity remains unexplored but warrants investigation .

Pyrimidine and Pyrimidin-Amine Derivatives

Pyrimidine-based compounds share nitrogen-rich aromatic systems but lack the fused bicyclic structure. Notable examples:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score Reference
6-Chloro-N-methylpyrimidin-4-amine C₅H₆ClN₃ 143.58 6-Cl, 4-NHCH₃ 0.94
(6-Chloro-pyrimidin-4-yl)-dimethyl-amine C₆H₇ClN₃ 156.60 6-Cl, 4-N(CH₃)₂ 0.89
4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine C₁₄H₁₅N₃ 225.29 4-cyclopropyl, 6-CH₃, 2-NHPh Not reported

Key Differences :

  • Ring Strain: Pyrimidines are monocyclic, reducing steric hindrance compared to cinnolines. This may enhance solubility but limit π-π stacking interactions in target binding .

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